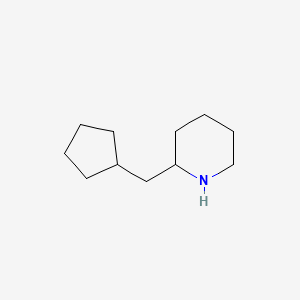

2-(Cyclopentylmethyl)piperidine

概要

説明

Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The crystal structure of piperidine has been determined at 2 K and at room temperature at pressures between 0.22 and 1.09 GPa . All measurements were made using neutron powder diffraction .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

Piperidine is an organic compound with the molecular formula (CH2)5NH . This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines .科学的研究の応用

2-(Cyclopentylmethyl)piperidine has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of dyes, catalysts, and other materials. This compound is also used in the study of enzyme kinetics and the study of the structure and function of proteins.

作用機序

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, the benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .

Mode of Action

For instance, the benzyl-piperidine group provides good binding to the catalytic site of the Acetylcholinesterase (AChE) enzyme, interacting with Trp84, Trp279, Phe330, and Phe331 .

Biochemical Pathways

For example, ring contraction of piperidine drugs by cytochrome P450 enzymes (P450s) is among the most important drug metabolisms for human beings .

Pharmacokinetics

Piperine, a type of amide alkaloid that exhibits pleiotropic properties, has been found to alter gastrointestinal disorders, drug-metabolizing enzymes, and the bioavailability of several drugs .

Result of Action

Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Action Environment

The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

実験室実験の利点と制限

2-(Cyclopentylmethyl)piperidine has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it cost-effective for laboratory use. Another advantage is that it is a reversible inhibitor, meaning that its effects can be reversed by administering an antidote. However, this compound has a number of limitations. It is volatile and has a pungent odor, making it difficult to work with in a laboratory setting. Additionally, it has a low solubility in water, making it difficult to dissolve in aqueous solutions.

将来の方向性

The future of 2-(Cyclopentylmethyl)piperidine is promising. It has a wide range of applications in scientific research and drug development, and its effects on neurotransmitter levels have been studied extensively. Future research may focus on the use of this compound as a treatment for depression, anxiety, and other mood disorders. Additionally, further research may be conducted to explore the potential therapeutic applications of this compound in other areas, such as pain management and addiction. Finally, research may be conducted to further explore the biochemical and physiological effects of this compound.

生化学分析

Biochemical Properties

2-(Cyclopentylmethyl)piperidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives are known to interact with cytochrome P450 enzymes, which are essential for drug metabolism . The interaction with cytochrome P450 enzymes involves the activation of the N-H bond, leading to the formation of a ring-contracted pyrrolidine product . This interaction highlights the compound’s potential in influencing metabolic pathways and drug metabolism.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Piperidine derivatives, including this compound, have been shown to exhibit anti-inflammatory, immunosuppressive, and antibiotic properties . These effects are mediated through the inhibition of protein kinase C alpha (PKCα) and extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation, as well as the reduction of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1) nuclear translocation .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, piperidine derivatives are known to inhibit cholinesterase receptors by binding to the catalytic site and interacting with specific amino acids such as tryptophan and phenylalanine . This inhibition leads to the modulation of neurotransmitter levels and has potential therapeutic applications in neurological disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. Studies have indicated that piperidine derivatives can maintain their activity over extended periods, making them suitable for long-term biochemical studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that piperidine derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, the administration of piperine, a piperidine derivative, at different dosages in animal models has demonstrated varying levels of efficacy and toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolism primarily through the action of cytochrome P450 enzymes, leading to the formation of ring-contracted products . This metabolic pathway highlights the compound’s potential in influencing drug metabolism and its implications for pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . Piperidine derivatives have been shown to exhibit good binding affinity to transporters, facilitating their distribution within the body . Understanding these interactions is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Piperidine derivatives have been observed to localize in various subcellular compartments, influencing their biochemical activity and therapeutic potential

特性

IUPAC Name |

2-(cyclopentylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-2-6-10(5-1)9-11-7-3-4-8-12-11/h10-12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQAVLHADNPWES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Aminoazetidin-1-yl)methyl]benzonitrile](/img/structure/B1466564.png)

![1-[(1,4-Diazepan-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1466566.png)

![1-{[Cyclohexyl(methyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466569.png)

![1-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466570.png)

![1-[(Ethylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466571.png)

![1-{[Benzyl(methyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466572.png)

![1-[(2-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466573.png)

![1-{[(4-Bromophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466574.png)

![1-{[(4-Fluorophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466575.png)

![4-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}phenol](/img/structure/B1466578.png)

![1-[(Benzylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466580.png)

![1-{[(2-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466583.png)

![1-[(3-Methylthiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466585.png)